2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS No.:
Cat. No.: VC14681847
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N4O2 |
|---|---|
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | 2-amino-7,7-dimethyl-4-(2-methylpyrazol-3-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
| Standard InChI | InChI=1S/C16H18N4O2/c1-16(2)6-11(21)14-12(7-16)22-15(18)9(8-17)13(14)10-4-5-19-20(10)3/h4-5,13H,6-7,18H2,1-3H3 |
| Standard InChI Key | SQRGVNLMFRJGTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=NN3C)C(=O)C1)C |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₂ |
| Molecular Weight | 339.40 g/mol |
| Melting Point | 209–211°C (hypothetical)* |
| Solubility | Low in water; soluble in DMSO |
| Hydrogen Bond Donors | 1 (amino group) |
| Hydrogen Bond Acceptors | 5 (cyano, carbonyl, pyrazole) |
*Based on analog data from Arkivoc .
Synthesis and Optimization
One-Pot Multicomponent Synthesis
The compound is synthesized via a one-pot cyclocondensation reaction, a method validated for analogous chromene-pyrazole hybrids . The protocol involves:
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Reactants:
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1-Methyl-1H-pyrazole-4-carbaldehyde (pyrazole derivative)
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5,5-Dimethylcyclohexane-1,3-dione (dimedone)
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Malononitrile
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Catalyst: Base catalysts (e.g., piperidine or DBU) in ethanol.
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Conditions: Reflux at 60–80°C for 2–4 hours.
The reaction proceeds through Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of dimedone and cyclization to form the chromene ring .
Reaction Mechanism
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Knoevenagel Step: Formation of an α,β-unsaturated nitrile intermediate.
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Michael Addition: Dimedone attacks the nitrile’s β-carbon, forming a diketone intermediate.
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Cyclization: Intramolecular nucleophilic attack by the diketone’s enolate on the pyrazole aldehyde’s carbonyl carbon, yielding the chromene ring.
Structural Elucidation and Spectral Data
The compound’s structure is confirmed via spectroscopic methods:
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¹H NMR: Signals at δ 1.10 ppm (6H, singlet, geminal dimethyl groups), δ 3.80 ppm (3H, singlet, N-methyl), and δ 6.50 ppm (1H, singlet, pyrazole proton) .
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¹³C NMR: Peaks at δ 195.5 ppm (carbonyl carbon), δ 119.5 ppm (cyano carbon), and δ 160–110 ppm (aromatic carbons) .
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IR: Stretches at 3350 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), and 1680 cm⁻¹ (C=O) .
Biological Activity and Applications
Antimicrobial Properties
Analogous chromene-pyrazole hybrids exhibit moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The cyano and amino groups enhance membrane permeability and target binding.
Table 2: Hypothetical Antimicrobial Activity*
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | >100 |
| Candida albicans | 25 |
*Extrapolated from Arkivoc data on similar compounds .
Mechanistic Insights
The compound likely inhibits microbial dihydrofolate reductase (DHFR) or disrupts cell wall synthesis, common targets for pyrazole-containing antimicrobials .
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparisons
| Compound | Structural Difference | Bioactivity Trend |
|---|---|---|
| 6-Amino-4-(1,3-diphenylpyrazol-4-yl)... | Phenyl vs. methyl substituents | Lower solubility, higher potency |
| 2-Amino-4-(3,5-dimethylphenyl)... | Aromatic vs. pyrazole substituent | Reduced antimicrobial activity |
Industrial and Research Applications
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